![molecular formula C14H17N B1293939 3-Ethyl-2-propylquinoline CAS No. 3290-24-2](/img/structure/B1293939.png)
3-Ethyl-2-propylquinoline
Overview
Description
3-Ethyl-2-propylquinoline is a chemical compound with the molecular formula C14H17N . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 3-Ethyl-2-propylquinoline involves the condensation reaction of aniline with butyraldehyde in DMF . This reaction is catalyzed by LnCl3·6H2O (Ln = Eu, Tb, and Ho) .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-propylquinoline consists of a quinoline ring system with ethyl and propyl substituents . The molecular weight is 199.29100 .
Physical And Chemical Properties Analysis
3-Ethyl-2-propylquinoline has a molecular weight of 199.29100 . Other physical and chemical properties such as density, melting point, and boiling point are not well-documented in the literature.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
3-Ethyl-2-propylquinoline: serves as a core template in drug design due to its broad spectrum of bioactivity. It’s a pharmacophore that has been utilized in the development of new drugs with a variety of therapeutic effects . The compound’s structure allows for the creation of derivatives that can interact with biological targets, potentially leading to treatments for diseases.
Synthetic Organic Chemistry: Green Synthesis
The compound is involved in green chemistry initiatives, where chemists aim to design products and processes that reduce or eliminate the use and generation of hazardous substances . Its derivatives can be synthesized using environmentally friendly methods, such as solvent-free conditions, microwave irradiation, and the use of recyclable catalysts.
Pharmacology: In Vivo and In Vitro Screening
This compound has been highlighted in recent in vivo and in vitro screenings, which are essential for understanding its pharmacological potential . Such screenings can lead to the discovery of its efficacy in various biological systems and its potential side effects, which is crucial for drug safety.
Analytical Chemistry: Chromatography
3-Ethyl-2-propylquinoline: can be analyzed using gas chromatography, a technique for separating and analyzing compounds that can be vaporized without decomposition . This is particularly useful in quality control and research settings where precise measurements of chemical components are required.
Therapeutic Applications: Anticancer and Antioxidant Activities
Quinoline derivatives, including 3-Ethyl-2-propylquinoline , have shown promise in anticancer and antioxidant activities . These activities are vital for developing treatments that can protect cells from oxidative stress or inhibit the growth of cancer cells.
Antimicrobial and Antiviral Research
The structural motif of quinoline is significant in the development of antimicrobial and antiviral agents. Research into 3-Ethyl-2-propylquinoline could lead to new treatments for bacterial and viral infections, including emerging diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-2-propylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-7-13-11(4-2)10-12-8-5-6-9-14(12)15-13/h5-6,8-10H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHUPHNAWXTJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C=C1CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062960 | |
Record name | 3-Ethyl-2-propylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-propylquinoline | |
CAS RN |
3290-24-2 | |
Record name | 3-Ethyl-2-propylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3290-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 3-ethyl-2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 3-ethyl-2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethyl-2-propylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2-propylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for producing 3-ethyl-2-propylquinoline?
A1: Several methods have been explored for synthesizing 3-ethyl-2-propylquinoline. One approach involves a one-pot reaction using aniline and n-butylaldehyde in the presence of a promoting agent. [, , ] For example, p-methylbenzenesulfonic acid (TsOH) can be utilized, yielding 3-ethyl-2-propylquinoline alongside N-butylaniline as a byproduct. [] The choice of solvent, ratio of substrates, and substituents on the aniline ring can significantly influence yield and selectivity. [, ] Alternative Brønsted acids like molybdophosphoric acid and concentrated sulfuric acid have also demonstrated potential, albeit with lower yields. []
Q2: How do substituents on the aniline ring impact the synthesis of quinoline derivatives?
A2: Research suggests that electron-donating substituents on the aniline ring generally favor the formation of quinoline derivatives. [] Conversely, electron-withdrawing groups tend to hinder the reaction and lower the yield. [] This observation highlights the importance of electronic effects within the reaction mechanism, where electron-rich aniline derivatives are more susceptible to the necessary transformations leading to quinoline formation.
Q3: What is the role of hydrogen peroxide (H2O2) in the synthesis of 3-ethyl-2-propylquinoline?
A3: Studies indicate that H2O2 can function as an oxidant and a "hydrogen hunter" in the synthesis of 3-ethyl-2-propylquinoline. [] By promoting specific reaction pathways and hindering the formation of N-alkylaniline byproducts, H2O2 significantly improves both the yield and selectivity of the desired quinoline product. [] This optimization highlights the importance of carefully selecting reaction conditions and additives to maximize synthetic efficiency.
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